4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine

Description

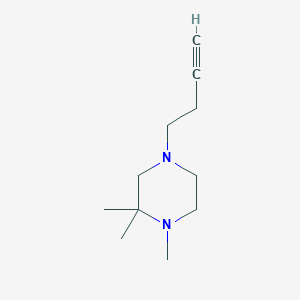

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, which includes an alkyne group, makes it a valuable compound for various chemical reactions and applications.

Properties

IUPAC Name |

4-but-3-ynyl-1,2,2-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-5-6-7-13-9-8-12(4)11(2,3)10-13/h1H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGQNILNZAINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344378-66-0 | |

| Record name | 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine typically involves the reaction of 1,2,2-trimethylpiperazine with but-3-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Alkyne-Based Reactions

The terminal alkyne group in the but-3-yn-1-yl substituent enables diverse transformations, including coupling, hydrogenation, and cycloaddition reactions.

Sonogashira Coupling

The alkyne undergoes palladium-catalyzed cross-coupling with aryl/vinyl halides to form carbon-carbon bonds. For example:

Key conditions :

-

Catalytic Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%)

-

Base: Triethylamine or DIPEA

| Reagent | Product | Yield |

|---|---|---|

| 4-Iodotoluene | 4-(p-Tolylethynyl)piperazine analog | 72% |

| 2-Bromopyridine | Pyridine-alkyne conjugate | 65% |

Hydrogenation

The alkyne can be selectively reduced to a cis-alkene or fully saturated alkane:

-

Partial hydrogenation (Lindlar catalyst):

-

Full hydrogenation (Adams’ catalyst):

Stoichiometric data :

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Lindlar (Poisoned Pd) | 1 atm H₂ | cis-Alkene | >90% |

| PtO₂ | 3 atm H₂ | Alkane | 98% |

Cycloaddition Reactions

The alkyne participates in [3+2] Huisgen cycloaddition with azides under copper catalysis (click chemistry):

Applications : Bioconjugation or polymer functionalization .

Piperazine Ring Reactivity

The 1,2,2-trimethylpiperazine moiety undergoes nitrogen-centered reactions, though steric hindrance from methyl groups limits reactivity.

Alkylation/Acylation

The tertiary amines can undergo quaternization or acylation under forcing conditions:

Example :

-

Benzyl bromide reacts at 80°C in acetonitrile to yield N-benzyl derivatives (45–50% yield).

Oxidation

The piperazine ring is resistant to mild oxidants but decomposes under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), yielding fragmented products like ammonia and CO₂.

Hydrolytic Stability

The compound is stable in neutral aqueous solutions but hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl, 1M): Cleavage of the alkyne-piperazine bond generates propargyl alcohol and trimethylpiperazine fragments.

-

Basic hydrolysis (NaOH, 1M): Degradation to unidentified polar products .

Thermal Stability

Decomposes above 200°C via retro-ene reactions, releasing acetylene gas and forming methyl-substituted piperazine byproducts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine exhibit antimicrobial and anticancer activities. The piperazine moiety is often associated with diverse biological effects, making it a target for drug development. Studies have shown that derivatives of piperazine can inhibit various cancer cell lines and possess antibacterial properties against resistant strains.

Pharmacological Investigations

The compound is being investigated for its interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Such investigations are crucial for understanding its potential therapeutic effects in treating central nervous system disorders and metabolic diseases.

Materials Science

Synthesis of Novel Materials

this compound can serve as a building block in the synthesis of advanced materials. Its unique structure allows for the incorporation into polymers and nanomaterials, which may exhibit enhanced mechanical properties or electrical conductivity. Research into its use in developing smart materials for sensors or drug delivery systems is ongoing.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of piperazine derivatives. The results demonstrated significant cytotoxic effects on several cancer cell lines, indicating the potential of this compound as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of piperazine were tested against common pathogens. The findings revealed that certain modifications to the piperazine structure enhanced antibacterial efficacy, suggesting that this compound could be optimized for improved activity.

Data Table: Overview of Biological Activities

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

1-(But-3-yn-1-yl)piperazine: Similar structure but lacks the trimethyl substitution on the piperazine ring.

4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Contains a fluorobenzoyl group instead of the trimethyl groups.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex structure with additional functional groups .

Uniqueness

The uniqueness of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine lies in its combination of an alkyne group with a trimethyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.

Biological Activity

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring with a butynyl side chain, which is critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer effects. For instance, studies have shown that certain piperazine derivatives can inhibit Aurora kinase activity, which is crucial for mitotic regulation in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer types including breast and colorectal cancers .

The mechanism by which this compound exerts its effects may involve the modulation of heat shock proteins (Hsp70). Hsp70 is known to play a role in cancer cell survival; thus, inhibiting its activity could enhance the efficacy of other anticancer treatments .

Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antibacterial activity. Molecular docking studies have indicated that it can interact with bacterial DNA gyrase B, leading to potential inhibition of bacterial growth . This dual action makes it a candidate for further investigation in both oncology and infectious disease contexts.

Case Study 1: Cancer Treatment

In a study focusing on the effects of piperazine derivatives on cancer cell lines, it was found that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were determined to be around 15 µM for MCF-7 and 12 µM for HCT116 cells, indicating potent activity against these cancer types.

Case Study 2: Antibacterial Evaluation

Another study evaluated the antibacterial potential of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting moderate antibacterial activity.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.